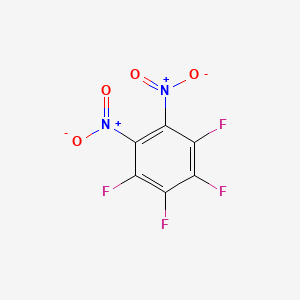![molecular formula C24H19N5O5 B11707596 N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)
N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a 3-methylphenyl group, a nitrobenzoyl hydrazono moiety, and an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via nitration of benzoyl chloride, followed by reaction with hydrazine to form the hydrazono derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the nitrobenzoyl hydrazono compound under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the nitrobenzoyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole ring and nitrobenzoyl group.
Reduction: Amino derivatives of the nitrobenzoyl group.
Substitution: Substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving hydrazones and indole derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves interactions with molecular targets such as enzymes or receptors. The hydrazono and indole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- **N-(4-methylphenyl)-2-{(3Z)-3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- **N-(3-chlorophenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Propiedades
Fórmula molecular |
C24H19N5O5 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
N-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]imino-3-nitrobenzamide |
InChI |
InChI=1S/C24H19N5O5/c1-15-6-4-8-17(12-15)25-21(30)14-28-20-11-3-2-10-19(20)22(24(28)32)26-27-23(31)16-7-5-9-18(13-16)29(33)34/h2-13,32H,14H2,1H3,(H,25,30) |
Clave InChI |
LVYPQQBJMWQKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)
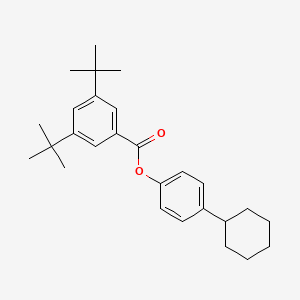
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
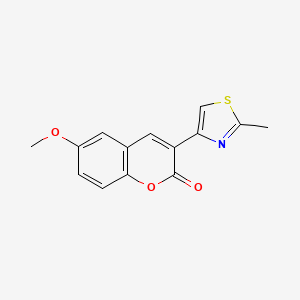
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
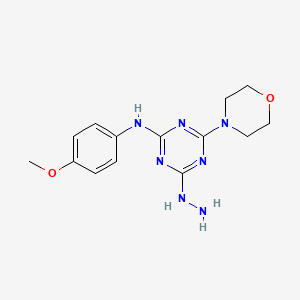
![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
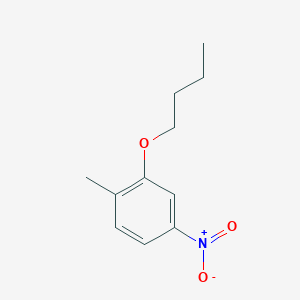
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)

